5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10Cl3N3. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents and hydrazine derivatives under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of industrial-grade reagents and maintaining stringent quality control measures to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinoquinoline: Similar structure but lacks the dichloro and methyl groups.
2-Methylquinoline: Lacks the hydrazino and dichloro groups.
5,7-Dichloroquinoline: Lacks the hydrazino and methyl groups.
Uniqueness
5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both dichloro and hydrazino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research applications .
Properties
CAS No. |
1170365-87-3 |
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Molecular Formula |
C10H10Cl3N3 |
Molecular Weight |
278.6 g/mol |
IUPAC Name |
(5,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-2-9(15-13)10-7(12)3-6(11)4-8(10)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
InChI Key |
BMDIEZJROFSASR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)NN.Cl |
Origin of Product |
United States |
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